molecular formula C3H2ClN3O2 B8264727 3-Chloro-1-nitro-1H-pyrazole

3-Chloro-1-nitro-1H-pyrazole

Cat. No.: B8264727
M. Wt: 147.52 g/mol
InChI Key: RGRCXEAXRRNDOP-UHFFFAOYSA-N
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Description

3-Chloro-1-nitro-1H-pyrazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-nitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the nitration of pyrazole with mixed acids, followed by chlorination. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid as nitrating agents, with the chlorination step being carried out using reagents like phosphorus trichloride or thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes integrate nitration, quenching, neutralization, extraction, and separation steps in a streamlined manner, ensuring high purity and productivity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-1-nitro-1H-pyrazole involves its interaction with molecular targets through its nitro and chloro functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, facilitating the formation of various derivatives. These interactions can modulate biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

  • 3,4-Dinitropyrazole
  • 1,3-Dinitropyrazole
  • 3,5-Dinitropyrazole

Comparison: 3-Chloro-1-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and properties. Compared to dinitropyrazoles, it offers different substitution patterns and reactivity profiles, making it a versatile compound for various applications .

Properties

IUPAC Name

3-chloro-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-1-2-6(5-3)7(8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCXEAXRRNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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